14-3-3 Dimer Ligand
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Overview
Description
The 14-3-3 dimer ligand is a compound that interacts with the 14-3-3 protein family, which are highly conserved regulatory molecules found in all eukaryotic cells. These proteins play crucial roles in various cellular processes, including signal transduction, cell cycle control, apoptosis, and metabolism. The 14-3-3 proteins function primarily by binding to phosphorylated serine and threonine residues on their target proteins, thereby modulating their activity, stability, and localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-3-3 dimer ligands often involves the use of supramolecular chemistry techniques. One approach is the design of small molecules that can stabilize the interaction between 14-3-3 proteins and their target proteins. For example, fusicoccin and its derivatives have been shown to stabilize the interaction between 14-3-3 proteins and their effectors . The synthetic routes typically involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of 14-3-3 dimer ligands is still in the research and development phase. The scalability of the synthesis process and the optimization of reaction conditions are critical factors for industrial production. Techniques such as high-throughput screening and combinatorial chemistry are employed to identify potent ligands that can be produced on a larger scale .
Chemical Reactions Analysis
Types of Reactions: The 14-3-3 dimer ligand primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are highly specific and depend on the phosphorylation state of the target proteins .
Common Reagents and Conditions: The binding of 14-3-3 dimer ligands to their targets often requires the presence of phosphorylated serine or threonine residues. Common reagents used in these studies include kinase enzymes that phosphorylate the target proteins, as well as various buffers and co-factors that maintain the appropriate conditions for binding .
Major Products Formed: The major products formed from the interaction of 14-3-3 dimer ligands with their targets are stable protein-ligand complexes. These complexes can modulate the activity, stability, and localization of the target proteins, leading to various downstream effects in the cell .
Scientific Research Applications
The 14-3-3 dimer ligand has a wide range of applications in scientific research:
Mechanism of Action
The 14-3-3 dimer ligand exerts its effects by binding to the 14-3-3 proteins, which in turn bind to phosphorylated serine or threonine residues on target proteins. This binding can alter the conformation, activity, stability, and localization of the target proteins. The molecular targets of 14-3-3 dimer ligands include various kinases, phosphatases, receptors, and transcription factors involved in key cellular processes . The pathways involved often include signal transduction cascades that regulate cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Fusicoccin: A fungal toxin that stabilizes the interaction between 14-3-3 proteins and their targets.
Cotylenin-A: A plant growth regulator that promotes the interaction of 14-3-3 proteins with specific targets.
Trisubstituted Pyrrolidinones: Synthetic compounds that mimic the effects of fusicoccin and stabilize 14-3-3 protein interactions.
Uniqueness: The 14-3-3 dimer ligand is unique in its ability to specifically stabilize the interaction between 14-3-3 proteins and their phosphorylated targets. This specificity allows for precise modulation of target protein activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C14H24Cl2N6O4 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1 |
InChI Key |
MQPCTIGSQKJWIE-XRIOVQLTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
SMILES |
NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
14-3-3 Dimer Ligand |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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